[Bis(trifluoroacetoxy)iodo]pentafluorobenzene
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene
Brand Name:
Vulcanchem
CAS No.:
14353-88-9
VCID:
VC21019898
InChI:
InChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21
SMILES:
C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F
Molecular Formula:
C10F11IO4
Molecular Weight:
519.99 g/mol
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene
CAS No.: 14353-88-9
Cat. No.: VC21019898
Molecular Formula: C10F11IO4
Molecular Weight: 519.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14353-88-9 |
|---|---|
| Molecular Formula | C10F11IO4 |
| Molecular Weight | 519.99 g/mol |
| IUPAC Name | [(2,3,4,5,6-pentafluorophenyl)-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21 |
| Standard InChI Key | OQWAXRPJEPTTSZ-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator